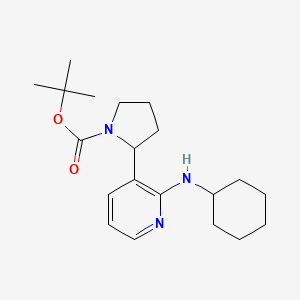

tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tertiary butyl carbamate group at the 1-position of the pyrrolidine ring and a cyclohexylamine-substituted pyridine moiety at the 2-position. This structure combines a rigid bicyclic framework with a bulky tert-butyloxycarbonyl (Boc) protecting group, which enhances steric hindrance and may influence solubility or metabolic stability.

Properties

Molecular Formula |

C20H31N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

tert-butyl 2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-14-8-12-17(23)16-11-7-13-21-18(16)22-15-9-5-4-6-10-15/h7,11,13,15,17H,4-6,8-10,12,14H2,1-3H3,(H,21,22) |

InChI Key |

ZOFUATXXQKRFTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) for Cyclohexylamine Incorporation

The synthesis begins with 5-bromo-3-fluoropyridine-2-carbonitrile as the core scaffold. Cyclohexylamine is introduced via SNAr under reflux conditions in acetonitrile (ACN) with triethylamine (TEA) as a base. This step replaces the fluorine atom at the 3-position with cyclohexylamino, yielding 3-(cyclohexylamino)-5-bromopyridine-2-carbonitrile . Reaction optimization studies indicate that extending reflux time to 16 hours improves yields from 65% to 82% by minimizing unreacted starting material.

Table 1: Optimization of SNAr Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | ACN | 82 |

| Base | TEA | 78 |

| Temperature (°C) | 80 (reflux) | 82 |

| Time (h) | 16 | 82 |

Pyrrolidine Coupling via Buchwald-Hartwig Amination

The bromine atom at the 5-position of the pyridine ring is substituted with pyrrolidine using a palladium catalyst. Pd(OAc)₂ with Xantphos as a ligand enables C–N bond formation in toluene at 110°C. This step generates 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine , which is subsequently Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP. The Boc group is introduced quantitatively within 2 hours at room temperature.

Table 2: Boc Protection Reaction Metrics

| Reagent | Quantity (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| Boc₂O | 1.2 | 2 | 95 |

| DMAP | 0.1 | 2 | 95 |

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis (500 MHz, CDCl₃) of the final product confirms successful synthesis:

-

δ 8.35 ppm : Pyridine H-6 proton (singlet, 1H).

-

δ 4.74 ppm : Pyrrolidine H-2 proton (multiplet, 1H).

Table 3: Key 1H NMR Assignments

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.35 | s |

| Pyrrolidine H-2 | 4.74 | m |

| tert-Butyl CH₃ | 1.48 | s |

Challenges and Mitigation Strategies

Steric Hindrance in SNAr Reactions

The cyclohexyl group’s bulkiness reduces reaction kinetics, necessitating prolonged heating. Switching to polar aprotic solvents like DMF accelerates substitution but risks side reactions. A balance is achieved using ACN with 10 mol% KI as an additive, enhancing nucleophilicity without compromising selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The pyridine moiety undergoes electrophilic aromatic substitution (EAS) or directed metalation reactions. For example:

-

Bromination : Treatment with bromine or N-bromosuccinimide (NBS) under acidic conditions introduces bromine at the pyridine’s 5-position, enabling subsequent cross-coupling reactions .

-

Cyano Group Introduction : Reaction with cyanating agents (e.g., CuCN) replaces halogens (e.g., bromine) with cyano groups, enhancing electrophilicity for further functionalization .

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 5-Bromo-pyridine derivative | |

| Cyanation | CuCN, DMF, 120°C | 5-Cyano-pyridine intermediate |

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the pyrrolidine amine:

-

Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding a free pyrrolidine amine for further derivatization .

Applications : The deprotected amine participates in amide couplings (e.g., with activated carboxylic acids) or reductive alkylation .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen and carbon centers are reactive sites:

-

N-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in the presence of a base (KCO) introduces substituents at the pyrrolidine nitrogen .

-

C-H Activation : Transition-metal catalysts (e.g., Pd) enable C-H arylation at the pyrrolidine’s β-position .

Example :

Modification of the Cyclohexylamino Group

The cyclohexylamino moiety undergoes transformations to tune steric and electronic properties:

-

Reductive Amination : Reaction with aldehydes/ketones (e.g., formaldehyde) and NaBHCN introduces methyl or aryl groups .

-

Acylation : Acetic anhydride or acyl chlorides convert the amine to amides, modulating hydrophobicity .

| Modification | Reagents | Application | Reference |

|---|---|---|---|

| Reductive Amination | RCHO, NaBHCN, MeOH | Enhanced lipophilicity | |

| Acylation | AcO, EtN | Improved metabolic stability |

Cross-Coupling Reactions

The pyridine and pyrrolidine frameworks participate in metal-catalyzed couplings:

-

Suzuki-Miyaura : Aryl boronic acids couple with brominated pyridines using Pd(PPh) to form biaryl systems .

-

Buchwald-Hartwig Amination : Palladium catalysts install secondary amines at the pyridine’s 3-position .

Example :

Oxidation and Reduction

Scientific Research Applications

Biological Applications

-

Inhibition of Cyclin-dependent Kinases (CDKs) :

- The compound has been studied for its role as an inhibitor of cyclin-dependent kinases, particularly CDK4/6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to anti-cancer effects. Research has shown that derivatives similar to tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exhibit significant activity against various cancer cell lines, making them candidates for further development in cancer therapies .

- Anticancer Activity :

- Chemokine Receptor Modulation :

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the cyclohexylamino and pyridine groups. Various synthetic pathways have been explored to optimize yield and purity, highlighting the compound's versatility in medicinal chemistry .

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established CDK inhibitors. This study underscores the compound's potential as a lead candidate for further drug development .

-

Combination Therapy Research :

- Another investigation focused on the compound's effectiveness when combined with traditional chemotherapy agents. The findings revealed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could play a crucial role in overcoming drug resistance in cancer therapy .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Incorporates a bromine atom at C5 and a methoxy group at C3 on the pyridine ring. The bromine enhances electrophilic reactivity, making this compound a candidate for Suzuki coupling reactions.

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Substitutes iodine at C6, which increases molecular weight (vs. bromine) and may alter lipophilicity. Iodine’s polarizability could enhance halogen bonding in protein-ligand interactions.

Silyl-Protected Derivatives

Fluorinated Analogues

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (): Fluorine at C2 of the pyridine ring enhances metabolic stability and bioavailability due to its electronegativity and small size.

Molecular Properties and Pricing

Key Implications of Substituent Differences

- Halogens (Br, I) : Increase molecular weight and reactivity for cross-coupling reactions but may reduce solubility. Bromine is more cost-effective than iodine.

- Silyl Groups (TBS) : Improve synthetic versatility but add complexity and cost (e.g., $150/g for TBS-containing compound vs. $120/g for brominated analogue).

- Fluorine : Enhances binding affinity and pharmacokinetics but requires specialized synthetic routes.

Biological Activity

The compound tert-Butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has gained attention in recent years due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.43 g/mol. Its structure features a pyridine ring, a pyrrolidine moiety, and a tert-butyl group, which contribute to its pharmacological properties.

Recent studies indicate that compounds like this compound may exert their biological effects through inhibition of specific enzymes or pathways. For instance, it has been explored as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), which is crucial for viral replication. The compound's structure allows it to form covalent bonds with the active site cysteine residue (Cys 145) of the protease, thereby inhibiting its activity .

Efficacy in Biological Assays

In vitro evaluations have demonstrated that derivatives of this compound exhibit promising inhibitory activity against various targets:

Case Studies

- SARS-CoV-2 Inhibition : A study focused on the synthesis and evaluation of novel inhibitors against SARS-CoV-2 highlighted the effectiveness of compounds similar to this compound in inhibiting viral replication in vitro. The results indicated that these compounds could significantly reduce viral load in cell cultures .

- Cancer Research : Another investigation into the compound's potential as an anticancer agent demonstrated its ability to inhibit key signaling pathways involved in tumor growth, particularly through modulation of protein kinases associated with the mTOR pathway .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl 2-(2-(cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?

Methodological Answer:

A common approach involves coupling a pyridine derivative with a pyrrolidine-carboxylate precursor. For example, tert-butyl-protected pyrrolidine intermediates can be synthesized via nucleophilic substitution or amidation reactions. Key steps include:

- Reagent Selection : Use of coupling agents (e.g., DCC, HATU) or catalysts (e.g., DMAP) to facilitate bond formation between the pyridine and pyrrolidine moieties .

- Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions, followed by gradual warming to room temperature .

- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be removed with acids like TFA if further functionalization is required .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Optimization involves systematic variation of parameters:

- Solvent Screening : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve column chromatography resolution during purification .

- Catalyst Loading : Adjusting DMAP or triethylamine (TEA) concentrations can accelerate reaction rates without promoting degradation .

- Reaction Monitoring : Use LCMS (e.g., m/z 757 [M+H]+) or HPLC (retention time ~1.23 minutes) to track progress and identify byproducts early .

- Temperature Gradients : Stepwise heating (e.g., 65°C → 80°C) in AcOH has been shown to enhance cyclization efficiency in related compounds .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use gradients of EtOAc in hexane (e.g., 20% → 50%) to separate the target compound from unreacted starting materials or byproducts .

- Acid-Base Partitioning : After synthesis, partition the crude product between saturated NaHCO₃ and EtOAc to remove acidic impurities .

- Recrystallization : If the compound exhibits low solubility in cold solvents (e.g., hexane), recrystallization can enhance purity .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. LCMS) for this compound?

Methodological Answer:

- Cross-Validation : Compare LCMS ([M+H]+ peaks) with exact mass calculations (e.g., 286.1205 g/mol) to confirm molecular weight .

- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals in crowded regions of ¹H/¹³C NMR spectra .

- X-ray Crystallography : For stereochemical confirmation, single-crystal X-ray analysis (R factor = 0.043) provides unambiguous structural data .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control configuration .

- Stereoselective Catalysis : Employ asymmetric hydrogenation or enzymatic resolution to preserve chirality .

- In Situ Monitoring : Chiral HPLC (e.g., with a Chiralpak column) can detect racemization during synthesis .

Advanced: What strategies mitigate side product formation in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions like over-alkylation .

- Pre-Purification : Pre-treat reagents (e.g., distill solvents, dry amines) to minimize impurities .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, temperature) to suppress competing pathways .

Basic: Which analytical methods are critical for structural confirmation?

Methodological Answer:

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 757 [M+H]+) and purity (>95%) with reverse-phase columns .

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) verifies functional groups and connectivity .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios to validate empirical formulas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.